2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with a pyridinyl group, a methyl group at the 4-position, and a thioether-linked acetamide moiety. Such derivatives are frequently explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and antiproliferative activities . The pyridin-2-yl group facilitates hydrogen bonding and π-π interactions with biological targets, while the isopropyl substituent may improve metabolic stability compared to simpler alkyl or aryl groups.
Properties
Molecular Formula |
C19H21N5OS |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C19H21N5OS/c1-13(2)14-7-9-15(10-8-14)21-17(25)12-26-19-23-22-18(24(19)3)16-6-4-5-11-20-16/h4-11,13H,12H2,1-3H3,(H,21,25) |
InChI Key |
GLUKVIKJAZZZPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is often introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reacts with a halogenated precursor.
Formation of the Acetamide Moiety: The acetamide group is typically formed through an amidation reaction involving an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine), alkylating agents, and nucleophiles (amines, thiols) are frequently employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other complex molecules or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or nucleic acids, thereby modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their reported biological activities:
Key Structural and Functional Insights:
Triazole Substituents: 4-Methyl (Target): Balances steric hindrance and metabolic stability. Unlike bulkier groups (e.g., allyl in ), methyl minimizes interference with target binding. 4-Amino (): Enhances reactivity but may reduce stability due to nucleophilic character. 4-Ethyl/Allyl: Larger substituents (e.g., ethyl in ) may slow oxidative metabolism, extending half-life.
Pyridine Position :
- 2-yl (Target) : Optimizes π-stacking and hydrogen bonding vs. 4-yl isomers (e.g., ), which showed weaker antimicrobial activity.
Sulfamoylphenyl (): Polar sulfonamide groups improve solubility but may reduce CNS penetration.
Biological Activity Trends :
- Anti-exudative activity correlates with electron-donating groups (e.g., furan in ), whereas antimicrobial activity favors electron-withdrawing substituents (e.g., chloro in ).
- The target’s isopropyl group may strike a balance between bioavailability and activity, though experimental validation is pending.
Biological Activity
The compound 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a novel derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, structural features, and biological activities of this compound, focusing on its potential as an antimicrobial and anticancer agent.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 320.42 g/mol. The structure features a triazole ring, a sulfanyl group, and an acetamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.42 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives and triazole intermediates. Key steps include the formation of the triazole ring through cyclization reactions and subsequent introduction of the sulfanyl and acetamide groups.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : In vitro studies have shown that derivatives similar to this compound demonstrate activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.
- Antifungal Activity : Compounds with triazole structures are also known for their antifungal properties. The inhibition of ergosterol synthesis in fungal membranes is a common mechanism.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Viability Assays : The MTT assay has been widely used to assess cell viability after treatment with this compound in cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). Results indicated a dose-dependent decrease in cell viability.
- Mechanism of Action : The proposed mechanism includes induction of apoptosis through activation of caspase pathways and disruption of mitochondrial membrane potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
